N-Cyclohexyl-N'-methyl-1,3-propanediamine
Overview
Description
Synthesis Analysis
The synthesis of various derivatives of N-Cyclohexyl-N'-methyl-1,3-propanediamine has been explored in several studies. For instance, the synthesis of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes with Cu(II), Co(II), and Ni(II) was achieved and characterized using analytical and spectroscopic methods . Another study reported the preparation of platinum(II) complexes using N-cyclohexyl-1,3-propanediamine as the carrier, which were characterized by elemental analysis and spectroscopic data . Additionally, enantiopure N-carbobenzyloxy-N'-phthaloyl-cis-1,2-cyclohexanediamine was synthesized through asymmetric reductive amination and the Curtius rearrangement .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various techniques. The single crystal of the ligand N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine was obtained and analyzed, revealing a monoclinic crystal system . The platinum(II) complexes were found to have a square planar environment around the Pt(II) ion, coordinated by a chelating N-cyclohexyl-1,3-propanediamine ligand . The crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined by X-ray diffraction, showing a chair conformation for the cyclohexane ring .
Chemical Reactions Analysis
The studies have shown that these compounds can participate in various chemical reactions. The Schiff base ligand in the first study behaves as a monodentate ligand, forming binuclear complexes . The platinum(II) complexes were evaluated for their in vitro anticancer activity, indicating potential applications in chemotherapy .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been investigated. The metal complexes in the first study are non-electrolytes, and their electrochemical properties are characterized by redox waves due to the oxidation and reduction of the metal ions . The platinum(II) complexes showed significant anticancer activity against human lung cancer and lymphocytic leukemia cell lines, surpassing the activity of carboplatin . The crystal packing of the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines was found to be influenced by C–H⋯N, C–H⋯π, and π⋯π interactions .
Future Directions
N-Cyclohexyl-N’-methyl-1,3-propanediamine has been suggested as a novel promising solvent for CO2 capture applications . It has been studied as a promising alternative to monoethanolamine (MEA) for minimizing the desorber’s energy requirements . Future research may focus on further exploring its potential in this area.
properties
IUPAC Name |
N'-cyclohexyl-N-methylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11-8-5-9-12-10-6-3-2-4-7-10/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWQHCRUSNYNIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238306 | |
Record name | N-Cyclohexyl-N'-methyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-N'-methyl-1,3-propanediamine | |
CAS RN |
90853-13-7 | |
Record name | N-Cyclohexyl-N'-methyl-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090853137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexyl-N'-methyl-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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